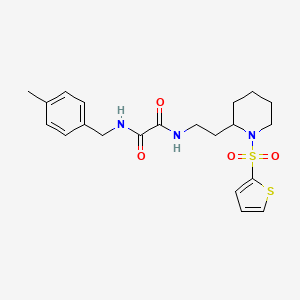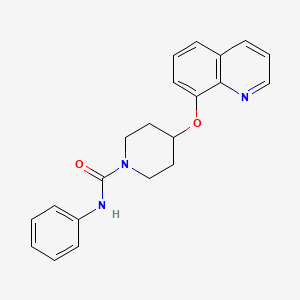
N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is a compound that has been described as a member of quinolines . It is represented by piperidine/piperazine ureas and is a novel mechanistic class of Fatty Acid Amide Hydrolase (FAAH) inhibitors . FAAH is an integral membrane enzyme that degrades the fatty acid amide family of signaling lipids, including the endocannabinoid anandamide .
Synthesis Analysis
The synthesis of this compound involves the use of piperidine/piperazine ureas . These ureas show higher in vitro potencies than previously established classes of FAAH inhibitors . The urea functional group, despite its high chemical stability, was found to inhibit FAAH in a time-dependent manner by covalently modifying the enzyme’s active site serine nucleophile .Molecular Structure Analysis
The molecular structure of “N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide” is represented by the empirical formula C21H21N3O2 . The molecular weight of the compound is 345.44 .Chemical Reactions Analysis
The compound inhibits FAAH in a time-dependent manner by covalently modifying the enzyme’s active site serine nucleophile . This inhibition is selective for FAAH relative to other mammalian serine hydrolases .Physical And Chemical Properties Analysis
The compound is a potent, time-dependent, irreversible FAAH inhibitor . It has IC50 values of 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .科学的研究の応用
FAAH Inhibition for Pain Management
N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide: is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide, which are involved in pain sensation. By inhibiting FAAH, this compound can potentially increase the levels of these amides, leading to reduced pain perception.
Neurological Disorders Treatment
Due to its action on FAAH, this compound may have therapeutic applications in treating neurological disorders such as anxiety and depression. Anandamide, also known as the “bliss molecule,” is linked to mood regulation, and its increased presence could offer a new approach to managing these conditions .
Anti-Inflammatory Applications
The compound’s ability to modulate endocannabinoid levels suggests it could have anti-inflammatory effects. Endocannabinoids like anandamide are known to possess anti-inflammatory properties, which could be harnessed in the treatment of various inflammatory diseases .
Cancer Research
The role of endocannabinoids in cancer is an area of growing interest. By influencing FAAH activity and thus endocannabinoid levels, N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide could contribute to research into novel cancer therapies, particularly those targeting pain and inflammation associated with cancer .
Sleep Disorders
Compounds like oleamide, which are regulated by FAAH, are known to induce sleep. Therefore, inhibitors of FAAH could be used to explore treatments for sleep disorders, offering a potential increase in sleep-inducing fatty acid amides .
Addiction and Substance Abuse
Research into addiction has shown that the endocannabinoid system plays a significant role in reward and addiction pathways. FAAH inhibitors could, therefore, be valuable in studying addiction mechanisms and developing treatments for substance abuse disorders .
Metabolic Disorders
The endocannabinoid system is also implicated in the regulation of metabolism and appetite. By modulating this system, N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide could be used in the study and treatment of metabolic disorders such as obesity and diabetes .
Neuroprotective Effects
FAAH inhibitors have shown promise as neuroprotective agents. They may protect against neurodegenerative diseases by reducing neuroinflammation and oxidative stress, potentially slowing the progression of conditions like Alzheimer’s disease .
作用機序
Target of Action
The primary target of N-phenyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide, also known as PF-750, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is responsible for the hydrolysis and inactivation of fatty acid amides, including anandamide and oleamide .
Mode of Action
PF-750 acts as a potent, time-dependent, and irreversible inhibitor of FAAH . It exhibits its inhibitory action by carbamylating the catalytic serine nucleophile of FAAH . The IC50 values are 0.6 and 0.016 μM when preincubated with recombinant human FAAH for 5 and 60 minutes, respectively .
Biochemical Pathways
The inhibition of FAAH by PF-750 affects the endocannabinoid signaling pathway . FAAH is responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, PF-750 prevents the breakdown of anandamide, leading to its accumulation and prolonged action .
Pharmacokinetics
It’s also known that PF-750 is highly selective in vivo, as determined by activity-based protein profiling .
Result of Action
The inhibition of FAAH by PF-750 leads to the accumulation of anandamide, which can bind to cannabinoid receptors and produce various effects . In animal models, PF-750 has shown potent antinociceptive effects, reducing both inflammatory and noninflammatory pain . It has also been observed that a single oral administration of PF-750 at 1 mg/kg showed in vivo efficacy for 24 hours .
Action Environment
It’s known that pf-750 is highly selective for faah and shows no discernable off-site activity up to 500 μm . This suggests that PF-750 is likely to maintain its efficacy in various biological environments.
将来の方向性
The compound, due to its role as a FAAH inhibitor, may have potential therapeutic applications in the treatment of pain, inflammation, and other central nervous system disorders . The piperidine/piperazine urea may represent a privileged chemical scaffold for the synthesis of FAAH inhibitors that display an unprecedented combination of potency and selectivity for use as potential analgesic and anxiolytic/antidepressant agents .
特性
IUPAC Name |
N-phenyl-4-quinolin-8-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(23-17-8-2-1-3-9-17)24-14-11-18(12-15-24)26-19-10-4-6-16-7-5-13-22-20(16)19/h1-10,13,18H,11-12,14-15H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVIAPUMYYMUNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


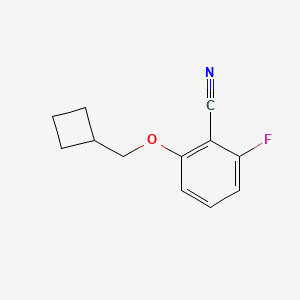
![Methyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354169.png)
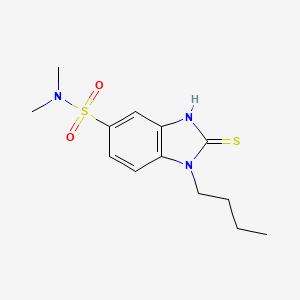
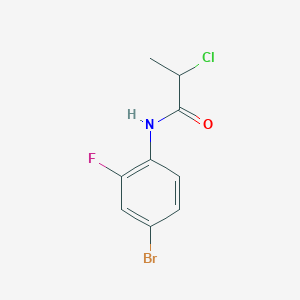
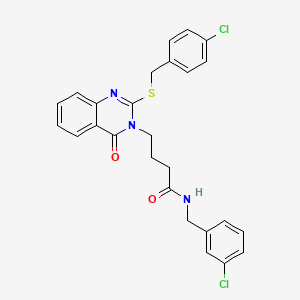


![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2354180.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2354181.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2354182.png)
![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)
![7-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2354187.png)
